N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and benzodioxin intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
“N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions or signaling pathways. Its structural features could enable it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to modulate biological pathways might make it a candidate for treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of “N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might involve the inhibition or activation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Benzodioxin Derivatives: Compounds with benzodioxin rings, like 1,4-benzodioxane.
Oxazole Derivatives: Compounds with oxazole rings, such as 2-oxazoline.
Uniqueness
The uniqueness of “N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” lies in its combination of three different heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H12ClN3O4S |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H12ClN3O4S/c20-11-2-3-12-17(8-11)28-19(21-12)22-18(24)13-9-15(27-23-13)10-1-4-14-16(7-10)26-6-5-25-14/h1-4,7-9H,5-6H2,(H,21,22,24) |
InChI Key |
RTSLZLQSBPYFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Origin of Product |
United States |
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